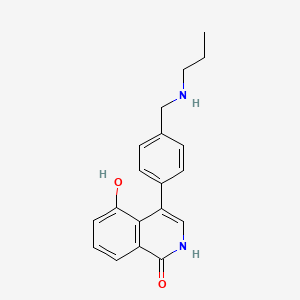
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes an isoquinoline core, a hydroxy group, and a propylamino substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of Propylamino Group: The propylamino group can be attached through reductive amination, where a propylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The isoquinoline core can be reduced to tetrahydroisoquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 5-oxo-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one.
Reduction: Formation of 5-hydroxy-4-(4-((propylamino)methyl)phenyl)tetrahydroisoquinolin-1(2H)-one.
Substitution: Formation of nitro or bromo derivatives of the original compound.
科学研究应用
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
5-Hydroxyisoquinoline: Shares the isoquinoline core but lacks the propylamino substituent.
4-Phenylisoquinoline: Similar structure but without the hydroxy and propylamino groups.
1(2H)-Isoquinolinone: Lacks the hydroxy and phenyl substituents.
Uniqueness
5-Hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
属性
CAS 编号 |
651029-34-4 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC 名称 |
5-hydroxy-4-[4-(propylaminomethyl)phenyl]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C19H20N2O2/c1-2-10-20-11-13-6-8-14(9-7-13)16-12-21-19(23)15-4-3-5-17(22)18(15)16/h3-9,12,20,22H,2,10-11H2,1H3,(H,21,23) |
InChI 键 |
WGYCUGFJKRQTPX-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-Sulfamoylbenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12874801.png)
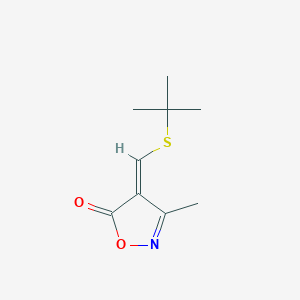
![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
![2-(Carboxy(hydroxy)methyl)-5-(chloromethyl)benzo[d]oxazole](/img/structure/B12874828.png)
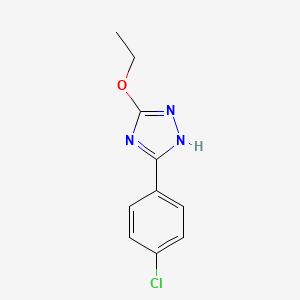
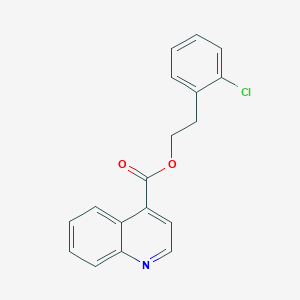
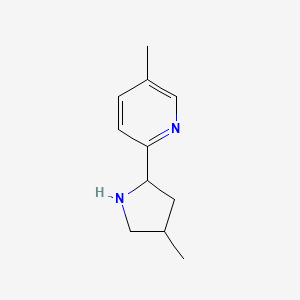
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
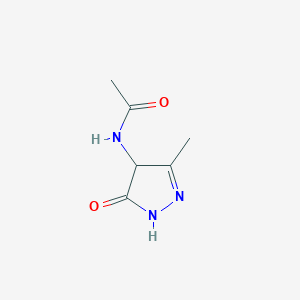
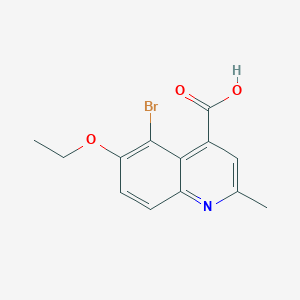

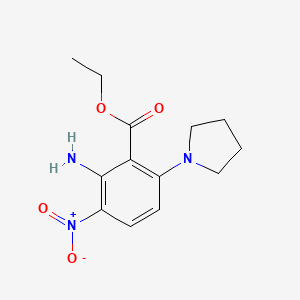
copper](/img/structure/B12874855.png)

